Irofulven metabolite M4

Description

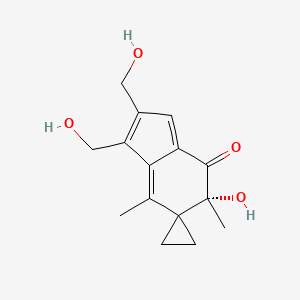

Structure

2D Structure

3D Structure

Properties

CAS No. |

238432-47-8 |

|---|---|

Molecular Formula |

C15H18O4 |

Molecular Weight |

262.30 g/mol |

IUPAC Name |

(5'R)-5'-hydroxy-1',2'-bis(hydroxymethyl)-5',7'-dimethylspiro[cyclopropane-1,6'-indene]-4'-one |

InChI |

InChI=1S/C15H18O4/c1-8-12-10(5-9(6-16)11(12)7-17)13(18)14(2,19)15(8)3-4-15/h5,16-17,19H,3-4,6-7H2,1-2H3/t14-/m0/s1 |

InChI Key |

DSGSWGIBMJBRIF-AWEZNQCLSA-N |

Isomeric SMILES |

CC1=C2C(=CC(=C2CO)CO)C(=O)[C@](C13CC3)(C)O |

Canonical SMILES |

CC1=C2C(=CC(=C2CO)CO)C(=O)C(C13CC3)(C)O |

Origin of Product |

United States |

Biotransformation Pathways and Enzymatic Systems Leading to Irofulven Metabolite M4

Enzymatic Biotransformation Mechanisms

The generation of Irofulven metabolites, including the potential M4, is orchestrated by a series of enzymatic reactions.

Phase I reactions introduce or expose functional groups on the parent drug molecule, preparing it for subsequent conjugation reactions. For Irofulven, a key Phase I transformation is the opening of its cyclopropane (B1198618) ring, which has been identified in the metabolite M2 nih.gov. Other potential Phase I reactions could include hydroxylation, oxidation, and reduction, catalyzed by various enzymes. The exact Phase I reactions leading to the formation of the M4 metabolite remain to be specifically elucidated in published research.

Following Phase I modifications, or sometimes acting directly on the parent drug, Phase II reactions involve the conjugation of endogenous molecules to the drug or its metabolites, significantly increasing their water solubility. Studies have proposed that several of Irofulven's metabolites are glucuronide and glutathione (B108866) conjugates nih.gov. Therefore, it is highly probable that the formation of metabolite M4 involves either glucuronidation or glutathione conjugation.

Identification of Involved Enzyme Systems

The enzymatic machinery responsible for drug metabolism is vast and diverse. The formation of Irofulven metabolites is likely mediated by several key enzyme systems.

Cytochrome P450 (CYP450) Isoforms : This superfamily of enzymes is a primary driver of Phase I oxidative metabolism of many drugs nih.govnih.gov. While the specific CYP450 isoforms involved in Irofulven metabolism have not been detailed in the available literature, it is plausible that enzymes from the CYP1, CYP2, or CYP3 families play a role in any oxidative modifications of Irofulven.

Oxidoreductases : The activation of Irofulven's cytotoxic activity is known to be dependent on NADPH-dependent alkenal/one oxidoreductase. It is conceivable that other oxidoreductases are also involved in its broader metabolic pathways.

Transferases : Phase II conjugation reactions are catalyzed by various transferases.

UDP-glucuronosyltransferases (UGTs) are responsible for glucuronidation.

Glutathione S-transferases (GSTs) mediate the conjugation of glutathione to the drug molecule. Given that glutathione conjugation is a suggested metabolic pathway for Irofulven, GSTs are likely involved in the formation of some of its metabolites nih.gov.

The following table summarizes the potential enzyme systems involved in the biotransformation of Irofulven.

| Enzyme System | Metabolic Phase | Potential Role in Irofulven Metabolism |

| Cytochrome P450 (CYP) Isoforms | Phase I | Oxidation, hydroxylation, or other modifications of the Irofulven structure. |

| Oxidoreductases | Phase I | Reduction reactions, including the opening of the cyclopropane ring. |

| UDP-glucuronosyltransferases (UGTs) | Phase II | Conjugation of glucuronic acid to Irofulven or its Phase I metabolites. |

| Glutathione S-transferases (GSTs) | Phase II | Conjugation of glutathione to Irofulven or its Phase I metabolites. |

Enzyme Kinetic Studies of Irofulven Metabolite M4 Formation

Detailed enzyme kinetic studies are crucial for understanding the rate and efficiency of metabolite formation. While specific kinetic data for the formation of this compound are not available in the reviewed literature, the principles of Michaelis-Menten and substrate inhibition kinetics would apply to the enzymes involved in its biotransformation.

The Michaelis-Menten model describes the kinetics of many enzyme-catalyzed reactions washington.edu. This model relates the initial velocity of a reaction to the substrate concentration. The key parameters are:

Vmax (maximum velocity) : The maximum rate of the reaction when the enzyme is saturated with the substrate.

Km (Michaelis constant) : The substrate concentration at which the reaction rate is half of Vmax.

For the formation of metabolite M4, these parameters would quantify the efficiency and capacity of the responsible enzyme (e.g., a specific CYP450 isoform or a UGT) to metabolize its precursor.

In some enzymatic reactions, as the substrate concentration increases to very high levels, the reaction rate can decrease, a phenomenon known as substrate inhibition researchgate.netnih.govnih.gov. This "atypical" kinetic profile has been observed for some drug-metabolizing enzymes, including certain Cytochrome P450s nih.gov. If the enzyme responsible for the formation of metabolite M4 exhibits substrate inhibition, its kinetic profile would deviate from the classic Michaelis-Menten hyperbola. Understanding such kinetics would be important for predicting the rate of M4 formation at different Irofulven concentrations.

Molecular Interactions and Mechanistic Insights of Irofulven Metabolite M4

Interactions with Protein Targets and Enzyme Systems

Due to the scarcity of specific data for Irofulven metabolite M4, the creation of a scientifically accurate and detailed article as outlined is not feasible at this time.

Cellular and Subcellular Biological Effects of Irofulven Metabolite M4

Cell Cycle Perturbations

Irofulven disrupts the normal progression of the cell cycle, primarily causing arrests at the G1 and S phases. This interference with cell division is a key component of its anti-neoplastic activity.

Treatment with Irofulven has been shown to prevent cancer cells from transitioning from the G1 phase to the S phase. In studies using synchronized HeLa cancer cells, a cohort of cells in the G1 phase was blocked from entering the S phase following exposure to the drug nih.gov. This arrest at the G1/S border indicates an early commitment to cell death pathways, as apoptosis was observed in this population without the need for the cells to enter DNA replication nih.gov.

A prominent effect of Irofulven is the induction of cell cycle arrest during the S phase nih.gov. The compound causes DNA single-strand breaks, which are a likely trigger for this arrest nih.gov. Research on synchronized cells starting in the early S phase demonstrated that upon treatment with Irofulven, these cells accumulated in the late S phase or remained stalled in the early S phase nih.gov. This suggests that Irofulven interferes with active DNA replication, leading to a halt in cell cycle progression and subsequent induction of apoptosis from within the S phase nih.gov.

| Cell Line | Irofulven Concentration | Observed Cell Cycle Effect | Source |

| HeLa (G1 synchronized) | Not specified | Prevented entry into S phase (G1 Arrest) | nih.gov |

| HeLa (Early S synchronized) | 0.5 µM | Accumulation in late S phase | nih.gov |

| HeLa (Early S synchronized) | 2.5 µM | Remained in early S phase | nih.gov |

Induction of Programmed Cell Death (Apoptosis)

Irofulven is a potent and selective inducer of apoptosis in a wide range of tumor cells, while generally sparing normal cells nih.gov. This programmed cell death is triggered through multiple, interconnected subcellular pathways, involving both caspase-dependent and caspase-independent mechanisms nih.govdrugbank.com. The apoptotic response can be initiated before mitosis, a process known as premitotic apoptosis, which is a significant factor in its potent anti-tumor effects nih.gov.

The signaling cascade leading to apoptosis induced by Irofulven is centrally integrated at the mitochondrion nih.gov. A key early event is the dissipation of the mitochondrial membrane potential nih.gov. This mitochondrial dysfunction is a critical step that precedes the activation of the executioner caspases and commits the cell to a death pathway.

Irofulven initiates a well-defined sequence of events characteristic of the intrinsic, mitochondria-mediated apoptotic pathway.

Bax Translocation: One of the earliest molecular responses, occurring within 2-5 hours of exposure, is the translocation of the pro-apoptotic protein Bax from the cytosol to the mitochondria nih.gov.

Cytochrome c Release: Following Bax translocation and the loss of mitochondrial membrane potential, cytochrome c is released from the mitochondrial intermembrane space into the cytoplasm. This event typically occurs between 4 to 12 hours after treatment nih.gov.

Caspase Cascade Activation: The release of cytochrome c triggers the activation of the caspase cascade. The processing and activation of caspase-9, the initiator caspase in this pathway, begins at approximately 6 hours. This, in turn, activates downstream executioner caspases, such as caspase-3 and -7, leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis nih.gov. Studies have shown that while the caspase cascade is central to this process, caspase-3 itself may be dispensable in certain cell lines dntb.gov.ua. The inhibition of various caspases has been shown to abrogate the final step of apoptotic DNA fragmentation nih.gov.

| Apoptotic Event | Timing after Irofulven Exposure | Key Details | Source |

| Bax Translocation | 2-5 hours | Pro-apoptotic Bax moves from cytosol to mitochondria. | nih.gov |

| Cytochrome c Release | 4-12 hours | Released from mitochondria into the cytoplasm. | nih.gov |

| Caspase-9 Activation | ~6 hours | Initiates the caspase cascade. | nih.gov |

A significant finding in the study of Irofulven's mechanism is the substantial contribution of caspase-independent pathways to cell death nih.gov. Even when caspase-mediated DNA fragmentation is blocked by specific inhibitors, Irofulven-treated cells still succumb to growth inhibition and lose viability nih.gov. This indicates the activation of alternative death pathways. Research suggests that this caspase-independent cell death is also linked to mitochondrial dysfunction, specifically through a pathway involving mitochondrial permeability transition nih.gov. The dual induction of both caspase-dependent and -independent pathways highlights the pleiotropic effects of Irofulven, which targets both cellular DNA and proteins, ensuring a robust and effective cell-killing mechanism nih.govdrugbank.com.

Information regarding Irofulven metabolite M4 is not publicly available.

Extensive searches for scientific literature and data pertaining specifically to the cellular and subcellular biological effects of this compound have yielded no specific results. The requested information on its impact on cellular stress response pathways and transcriptional and translational modulation is not available in the public domain.

Research has been conducted on the parent compound, Irofulven, detailing its mechanisms of action, including its role in DNA damage and interference with transcription. Studies have also identified several metabolites of Irofulven in human plasma and urine. However, the biological activities and specific cellular effects of the individual metabolite M4 have not been characterized in published research.

Therefore, it is not possible to provide an article on the cellular and subcellular biological effects of this compound as requested.

Despite a comprehensive search for preclinical research methodologies and models specifically investigating the chemical compound “this compound,” no specific information was found. The available scientific literature and research data focus extensively on the parent compound, Irofulven.

Preclinical studies, including in vitro cell line investigations and in vivo animal models, have been widely reported for Irofulven, detailing its antiproliferative activity, mechanisms of action, and efficacy in various cancer models. However, similar detailed preclinical data specifically for its M4 metabolite are not present in the public domain.

Therefore, this article cannot be generated as requested due to the absence of specific research findings on this compound in the following areas:

Preclinical Research Methodologies and Models for Irofulven Metabolite M4 Investigation

In Vivo Animal Models (Mechanistic Studies)

Genetically Engineered Mouse Models for Pathway Analysis

Without any specific data on these outlined topics for Irofulven metabolite M4, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided structure and content requirements.

Analytical Methodologies for Irofulven Metabolite M4 in Biological Matrices

Sample Preparation Techniques for Complex Biological Matrices (e.g., liquid/liquid extraction, solid-phase extraction, microextraction)

The analysis of metabolites like M4 from biological fluids such as plasma and urine necessitates robust sample preparation to remove interfering endogenous substances like proteins and salts. While specific protocols exclusively for M4 are not detailed in the literature, the methods used for the parent drug Irofulven and its other metabolites provide a framework for the likely procedures.

Commonly employed techniques for small molecule extraction from biological matrices include:

Liquid-Liquid Extraction (LLE): This technique partitions analytes between two immiscible liquid phases. For metabolites of moderate polarity, solvents like ethyl acetate (B1210297) can be effective in extracting the compounds from the aqueous biological matrix. LLE is advantageous for its simplicity and ability to handle a wide range of sample volumes.

Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction compared to LLE. It utilizes a solid sorbent material packed into a cartridge or well plate to retain the analyte of interest from the liquid sample. The analyte is then eluted with a small volume of an appropriate solvent. For Irofulven and its metabolites, reversed-phase SPE cartridges (e.g., C18) would likely be used, which retain nonpolar to moderately polar compounds from an aqueous sample. The retained compounds are then eluted with an organic solvent like methanol (B129727) or acetonitrile (B52724). This technique is highly effective for sample clean-up and concentration prior to chromatographic analysis.

These extraction methods are crucial for minimizing matrix effects, which can suppress or enhance the ionization of the analyte in the mass spectrometer, thereby ensuring more accurate and reliable detection and quantification.

Chromatographic Separation Methods (e.g., HPLC, LC)

High-performance liquid chromatography (HPLC) is the standard method for separating drug metabolites from the parent compound and other endogenous components before detection. In the analysis of Irofulven metabolites, HPLC coupled with electrospray ionization tandem mass spectrometry (HPLC/ESI-MS/MS) has been utilized.

In a study characterizing Irofulven's metabolites, the hydroxylated metabolite M4 was separated and detected with a retention time (t R) of 5.6 minutes researchgate.net. The chromatographic separation is typically achieved using a reversed-phase column (e.g., C18). A gradient elution program with a mobile phase consisting of an aqueous component (like water with a modifier such as formic acid or ammonium (B1175870) formate (B1220265) to improve peak shape and ionization) and an organic component (typically acetonitrile or methanol) is used. The gradient starts with a high proportion of the aqueous phase and gradually increases the organic phase concentration to elute compounds with increasing hydrophobicity. This ensures that polar metabolites, the parent drug, and less polar metabolites are all effectively separated within a single analytical run.

Table 1: Chromatographic Parameters for Irofulven Metabolite Analysis

| Parameter | Description |

|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) |

| Column Type | Reversed-Phase (e.g., C18) |

| Mobile Phase | Gradient elution with an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile) |

| Metabolite M4 Retention Time (t R) | 5.6 minutes researchgate.net |

Mass Spectrometry Detection and Quantification (e.g., ESI-MS/MS, LC-MS/MS, HR-MS)

Mass spectrometry (MS) is an indispensable tool for the sensitive and selective detection of drug metabolites. For the analysis of Irofulven metabolites, including M4, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with an electrospray ionization (ESI) source is the method of choice nih.gov.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules like drug metabolites. It generates protonated molecules, [M+H]+, in positive ion mode or deprotonated molecules, [M-H]-, in negative ion mode, with minimal fragmentation in the source.

Tandem Mass Spectrometry (MS/MS): This technique provides a high degree of selectivity and structural information. In an MS/MS experiment, the precursor ion (e.g., the [M+H]+ of M4) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), is highly specific and is the gold standard for quantification in complex matrices.

High-resolution mass spectrometry (HRMS) can also be employed to provide accurate mass measurements, which helps in determining the elemental composition of the metabolite and its fragments, further aiding in its identification.

Metabolite Identification Strategies (e.g., high-resolution mass spectrometry, fragmentation patterns)

The identification of M4 as a hydroxylated metabolite of Irofulven relies on a combination of chromatographic and mass spectrometric data. The primary strategy involves comparing the mass spectra of the parent drug and the metabolite.

Mass Shift Identification: A hydroxylated metabolite will have a mass increase of 16 Da (the mass of an oxygen atom) compared to the parent drug. By searching for ions with this specific mass shift from Irofulven, M4 can be tentatively identified.

Fragmentation Pattern Analysis: The structural identity of the metabolite is confirmed by analyzing its MS/MS fragmentation pattern. The product ions of the metabolite are compared with those of the parent drug. Many fragments will be common to both compounds, but shifts in the mass of certain fragments can pinpoint the site of hydroxylation on the molecule. For instance, if a fragment containing the site of metabolism is formed, its mass-to-charge ratio (m/z) will be 16 Da higher than the corresponding fragment from the parent drug.

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements (typically with an error of <5 ppm), which allows for the determination of the elemental formula of the precursor and fragment ions. This data provides strong evidence to confirm that the observed mass shift is indeed due to the addition of an oxygen atom and not another combination of atoms with a similar nominal mass.

Through these strategies, M4 was identified as a hydroxylated metabolite of Irofulven researchgate.net.

Quantification in Preclinical Biological Samples

While specific preclinical quantification data for M4 is not available, the general approach for quantifying drug metabolites in preclinical studies (e.g., in plasma from animal models) involves a validated LC-MS/MS method. The development of such an assay requires several considerations:

Method Validation: The assay must be validated for parameters such as linearity, accuracy, precision, selectivity, recovery, and matrix effects according to regulatory guidelines.

Reference Standards: Accurate quantification typically requires a synthesized reference standard of the metabolite. When a standard is not available, semi-quantification can be performed by using the calibration curve of the parent drug, assuming a similar ionization response.

Sensitivity: The lower limit of quantification (LLOQ) of the assay must be sufficient to measure the low concentrations of the metabolite that are often present in preclinical pharmacokinetic studies.

Computational and in Silico Approaches in Irofulven Metabolite M4 Research

Molecular Modeling and Docking Studies of Irofulven Metabolite M4 Interactions

Molecular modeling and docking are powerful tools used to predict the binding affinity and interaction patterns of a ligand with a target protein. For this compound, these studies would be crucial for understanding how its formation alters the interaction with biological targets compared to the parent drug, Irofulven.

Target Identification: The first step would involve identifying the biological targets of this compound. Based on the known mechanism of Irofulven, which involves DNA alkylation and interaction with proteins such as Serine/threonine-protein kinase Chk2, docking studies would likely investigate the binding of M4 to similar targets.

Binding Site Analysis: Researchers would simulate the docking of the M4 structure into the active sites of these target proteins. The analysis would focus on identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent bonds.

Illustrative Docking Results Table: A typical data table from such a study would include the following parameters, though it must be stressed that the following is a hypothetical representation.

| Target Protein | M4 Binding Energy (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |

| DNA Polymerase | - | - | - |

| Chk2 Kinase | - | - | - |

| Glutathione (B108866) S-transferase | - | - | - |

| (Data not available in the public domain) |

Structure-Activity Relationship (SAR) Analysis for this compound and Related Analogs

SAR studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. For this compound, SAR analysis would involve comparing its activity to that of the parent compound and other structurally related analogs.

Pharmacophore Modeling: This would involve identifying the essential structural features of M4 responsible for its biological activity.

Analog Comparison: The cytotoxic or enzymatic inhibitory activities of a series of M4-related analogs would be compared to elucidate which structural modifications enhance or diminish activity. This information is vital for the rational design of new, potentially more potent or safer, derivatives.

Pharmacokinetic Modeling and Simulation for Metabolite Kinetics

Pharmacokinetic (PK) modeling helps to simulate and predict the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. While population PK models have been developed for the parent drug, Irofulven, specific models for its metabolites are not publicly available.

Physiologically Based Pharmacokinetic (PBPK) Models: A PBPK model for Irofulven and its metabolites, including M4, would be developed to simulate their concentration-time profiles in various tissues. frontiersin.org This would involve integrating data on blood flow, tissue volumes, and enzymatic activity. mdpi.com

Model Parameters: Key parameters in such a model would include clearance rates, volume of distribution, and formation and elimination rate constants for the metabolite.

Illustrative Pharmacokinetic Parameters Table: The table below shows the type of data that would be generated from such a study.

| Parameter | Irofulven | This compound |

| Clearance (CL) | High | - |

| Volume of Distribution (Vd) | - | - |

| Half-life (t½) | Very short (<10 min) | - |

| Formation Rate Constant (k_f) | N/A | - |

| (Data not available in the public domain for Metabolite M4) |

Predictive Biotransformation Mapping

In silico tools can predict the metabolic fate of a drug candidate, identifying potential metabolites and the enzymes responsible for their formation. nih.govnih.gov

Metabolite Prediction Software: Programs like ADMET Predictor™ or StarDrop™ could be used to predict the likely sites of metabolism on the Irofulven structure. This could help to hypothesize the structure of M4 if it were unknown.

Future Research Directions and Unanswered Questions for Irofulven Metabolite M4

Elucidation of Complete Biotransformation Pathways

The foundational step in understanding the role of any metabolite is to map its creation within the body. For Irofulven metabolite M4, this entire pathway is currently undefined. Future research must prioritize the identification and characterization of the metabolic processes that lead to the formation of M4. This involves a multi-pronged approach:

In Vitro Metabolic Studies: Incubation of Irofulven with human liver microsomes, hepatocytes, and other relevant enzyme systems will be crucial to identify the specific cytochrome P450 (CYP) isoforms or other enzymes responsible for its formation.

In Vivo Animal Studies: Administration of Irofulven to preclinical animal models, followed by comprehensive analysis of plasma, urine, and feces, will be necessary to confirm the presence of M4 in a biological system and to understand its pharmacokinetic profile.

Structural Elucidation: Advanced analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, will be indispensable for determining the precise chemical structure of M4.

A comprehensive understanding of its biotransformation is the gateway to all further research into the activity and significance of this compound.

Comprehensive Characterization of Intracellular Targets and Signaling Cascades

Once this compound can be isolated and synthesized, the next critical phase of research will be to determine its mechanism of action at a cellular level. The parent compound, Irofulven, is known to induce DNA damage and apoptosis. A key unanswered question is whether M4 shares these properties, possesses a distinct mechanism, or is inactive. Future investigations should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific intracellular proteins or nucleic acid sequences that M4 directly binds to.

Cellular Pathway Analysis: Employing transcriptomics and proteomics to analyze changes in gene and protein expression in cancer cell lines treated with M4. This will help to map the signaling cascades that are activated or inhibited by the metabolite.

Apoptosis and Cell Cycle Assays: Conducting in-depth studies to determine if M4 induces programmed cell death and to characterize its effects on cell cycle progression in various cancer cell lines.

Interactive Table: Potential Intracellular Targets for Investigation

| Target Class | Specific Examples | Rationale for Investigation |

|---|---|---|

| DNA | Guanosine residues | Parent compound Irofulven is a DNA alkylating agent. |

| Enzymes | Topoisomerases, DNA polymerases | Common targets for cytotoxic anticancer agents. |

| Kinases | PI3K/Akt/mTOR pathway components | Key signaling nodes in cancer cell proliferation and survival. |

| Transcription Factors | p53, NF-κB | Critical regulators of apoptosis and cellular stress responses. |

Investigation of Resistance Mechanisms and Overcoming Them

A significant hurdle in cancer therapy is the development of drug resistance. Understanding how cancer cells might develop resistance to this compound is crucial for its potential clinical application. Research in this area should include:

Development of Resistant Cell Lines: Generating cancer cell lines with acquired resistance to M4 through continuous exposure to the compound.

Genomic and Proteomic Analysis of Resistant Cells: Comparing the molecular profiles of resistant and sensitive cells to identify the genetic mutations, altered gene expression, or changes in protein levels that confer resistance.

Strategies to Overcome Resistance: Investigating combination therapies where a second agent could potentially circumvent the identified resistance mechanisms.

Preclinical Drug Interaction Mechanisms with this compound

In a clinical setting, anticancer agents are often used in combination with other drugs. Therefore, a thorough understanding of the potential for drug-drug interactions with this compound is essential. Future preclinical studies must evaluate:

CYP Enzyme Inhibition and Induction: Assessing the potential of M4 to inhibit or induce key drug-metabolizing enzymes, which could affect the plasma concentrations of co-administered drugs.

Transporter-Mediated Interactions: Investigating whether M4 is a substrate or inhibitor of important drug transporters, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP).

Synergistic or Antagonistic Effects: Testing M4 in combination with other established chemotherapeutic agents to identify potential synergistic (enhanced efficacy) or antagonistic (reduced efficacy) interactions.

Novel Therapeutic Strategies Involving this compound

Should this compound be found to possess significant and unique anticancer activity, this would open the door to novel therapeutic strategies. Future research could explore:

Targeted Delivery Systems: Encapsulating M4 in nanoparticles or conjugating it to antibodies to enhance its delivery to tumor tissues and minimize off-target effects.

Biomarker Development: Identifying predictive biomarkers that can identify patient populations most likely to respond to treatment with M4.

Prodrug Development: Designing prodrugs that are specifically activated to M4 within the tumor microenvironment, thereby increasing its therapeutic index.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.